Ropivacaine

Descripción

Propiedades

IUPAC Name |

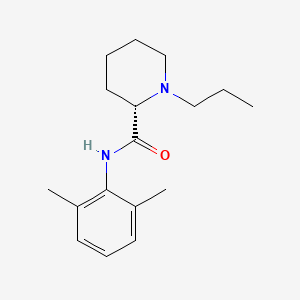

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040187 | |

| Record name | Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.53e-01 g/L | |

| Record name | Ropivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84057-95-4, 98626-61-0 | |

| Record name | Ropivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ropivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La ropivacaína se sintetiza mediante la resolución de la pipecoloxililida racémica en disolventes no cetónicos para obtener (S)-pipecoloxililida. Esto es seguido por N-propilación en agua como medio de reacción para producir (S)-ropivacaína base. La base se convierte entonces en clorhidrato de ropivacaína monohidratado en un solo paso y se recristaliza a partir de isopropanol .

Métodos de Producción Industrial

La producción industrial de ropivacaína implica el uso de formulaciones de liposomas multivesiculares para la liberación sostenida. Estas formulaciones se preparan mediante el método de emulsión múltiple, que incluye pasos como el lavado con solución salina tamponada con fosfato y la recolección por centrifugación .

Análisis De Reacciones Químicas

Tipos de Reacciones

La ropivacaína experimenta varias reacciones químicas, incluyendo:

Reducción: No se informa comúnmente para la ropivacaína.

Sustitución: Implica el reemplazo de átomos de hidrógeno por otros grupos funcionales, aunque los ejemplos específicos son limitados.

Reactivos y Condiciones Comunes

Oxidación: La enzima CYP1A2 es el principal catalizador para la oxidación de la ropivacaína a 3-hidroxi-ropivacaína.

Productos Principales

3-Hidroxi-ropivacaína: El principal metabolito formado por oxidación.

Aplicaciones Científicas De Investigación

Ropivacaine is a long-acting amide local anesthetic agent that reversibly inhibits sodium ion influx in nerve fibers, blocking impulse conduction . It is used in regional anesthesia for surgery, labor pain, and postoperative pain management . this compound's efficacy has been evaluated in numerous clinical trials, often in comparison to bupivacaine or levobupivacaine . It is also being studied for use in chronic pain management .

Pharmacology and Mechanism of Action

this compound, an optically pure S(-) enantiomer, belongs to the pipecoloxylidide group of local anesthetics . It is less lipophilic than bupivacaine, reducing its ability to penetrate large, myelinated motor fibers, which results in a reduced motor blockade . this compound acts selectively on pain-transmitting Aδ and C nerves rather than Aβ fibers involved in motor function . The drug displays linear and dose proportional pharmacokinetics (up to 80 mg administered intravenously), is metabolized extensively in the liver, and is excreted in urine .

Clinical Applications

this compound is effective as a regional anesthetic when administered via several routes . Research indicates that this compound is commonly used in nerve blocks, and its combination with dexmedetomidine is a research hotspot .

- Surgical Anesthesia Clinical trials have confirmed this compound's effectiveness as a regional anesthetic for various routes of administration .

- Labor Pain this compound is utilized for pain management during labor .

- Postoperative Pain this compound is also used to manage pain after surgical procedures .

- Chronic Pain Management In recent years, this compound has been evaluated for managing chronic pain through various methods .

- Epidural Steroid Injections this compound is used in epidural steroid injections for lower back pain, a common cause of functional limitation and work absence . It is less painful compared to bupivacaine or when combined with steroids . Types of epidural steroid injections include interlaminar, transforaminal, and caudal, each with varying levels of evidence for different conditions like lumbar disc herniation and spinal stenosis .

Adverse Effects

this compound is generally well-tolerated . Common adverse events include hypotension, nausea, vomiting, bradycardia, and headache, which are consequences of nerve block and occur at similar rates as with bupivacaine .

Case Study: this compound Withdrawal Syndrome

A case report describes a patient who developed agitation, generalized tremor, tachycardia, and tachypnea two hours after a this compound infusion unexpectedly ran out . These symptoms resolved 30 minutes after reinitiating epidural this compound . The patient was successfully weaned off this compound by gradually reducing the infusion rate over a week . This case suggests that this compound withdrawal can occur, although it had not been previously described in the literature .

Analytical Methodologies

Various analytical techniques are used to study this compound pharmacokinetics, including HPLC-UV with different reversed-phase columns and extraction methods for plasma and human serum samples .

Mecanismo De Acción

La ropivacaína ejerce sus efectos bloqueando la generación y conducción de impulsos nerviosos. Aumenta el umbral de excitación eléctrica en el nervio, ralentiza la propagación del impulso nervioso y reduce la velocidad de ascenso del potencial de acción. Esto se logra mediante la inhibición reversible de la entrada de iones de sodio en las fibras nerviosas . Además, la ropivacaína tiene una inhibición dependiente de la dosis de los canales de potasio, contribuyendo aún más a sus efectos anestésicos .

Comparación Con Compuestos Similares

This compound vs. Bupivacaine

- Labor Analgesia: Potency: this compound is 60% as potent as bupivacaine. Studies using minimum local analgesic concentration (MLAC) found epidural this compound required 0.166% vs. 0.098% for bupivacaine . Motor Block: this compound 0.2% causes significantly less motor blockade (Bromage score ≤1 in 90% vs. 70% with bupivacaine) . Outcomes: No significant differences in operative delivery rates or neonatal Apgar scores .

Surgical Anesthesia :

Toxicity :

This compound vs. Levobupivacaine

- Both agents showed equivalent sensory blockade, but this compound had a marginally better safety profile .

- Systemic Pharmacokinetics : Levobupivacaine exhibits slower plasma clearance (0.64 L/min vs. 0.82 L/min for this compound) and longer half-life (~2.5 hours), increasing the risk of accumulation with prolonged infusion .

This compound vs. Mepivacaine

- In interscalene brachial plexus blocks, 0.75% this compound provided longer analgesia (12.1 hours) vs. 1.5% mepivacaine (4.5 hours) .

Key Clinical Studies and Outcomes

Actividad Biológica

Ropivacaine is a widely used local anesthetic belonging to the amide group, known for its efficacy in pain management. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical applications, and recent research findings.

Pharmacological Properties

This compound exhibits several notable pharmacological characteristics:

- Mechanism of Action : this compound works by inhibiting sodium ion influx through voltage-gated sodium channels in nerve membranes, leading to a decrease in neuronal excitability and reversible conduction block of nerve impulses. This action is dose-dependent and is complemented by the inhibition of potassium channels, which enhances its analgesic effects .

- Pharmacokinetics : this compound demonstrates linear pharmacokinetics up to an 80 mg intravenous dose. Following epidural administration of 150 mg, it displays biphasic absorption with an initial half-life of approximately 14 minutes and a secondary phase with a half-life of about 4.2 hours. It is highly protein-bound (90-94%), primarily to α1-acid glycoprotein .

- Toxicity Profile : Compared to bupivacaine, this compound has a lower risk of cardiotoxicity and neurotoxicity, making it a safer option for regional anesthesia . Studies indicate that systemic concentrations remain below known toxicity thresholds after intra-articular injections .

Antibacterial Activity

This compound also exhibits in vitro antibacterial properties , inhibiting the growth of various bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

This antibacterial effect adds an additional dimension to its clinical utility, particularly in surgical settings where infection risk is a concern .

Clinical Applications

This compound is utilized in various clinical scenarios, including:

- Regional Anesthesia : It is frequently employed in epidural and peripheral nerve blocks due to its effective analgesic properties with minimal motor block effects.

- Postoperative Pain Management : Clinical trials have demonstrated that this compound provides effective pain relief post-surgery. For instance, a randomized controlled trial showed that patients receiving intra-articular this compound following knee arthroscopy reported significantly lower pain scores compared to those receiving saline or bupivacaine .

Research Findings and Case Studies

Recent studies highlight the efficacy and safety profile of this compound:

- Efficacy in Surgical Settings : A study involving 282 patients compared the analgesic effects of intra-articular injections of this compound (0.75%) and bupivacaine (0.5%). Results indicated that this compound was effective in reducing pain scores at various time points post-surgery, confirming its role as a superior analgesic in certain contexts .

- Anticancer Properties : Emerging research suggests that this compound may influence cancer cell behavior. For instance, one study found that it promotes apoptosis in hepatocellular carcinoma cells through mitochondrial damage and caspase-3 activation . Another study indicated that this compound inhibits lung cancer cell malignancy by modulating specific cellular pathways .

Data Summary

Q & A

Q. How can gene expression data from this compound-treated cells be standardized for cross-study comparisons?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.